2,6-di(thiophen-2-yl)-4H-thiopyran-4-one
Overview
Description
2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one is a heterocyclic compound featuring a thiopyran ring substituted with two thiophene groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one typically involves the condensation of thiophene derivatives with appropriate precursors under controlled conditions. One common method includes the use of a thiophene-2-carbaldehyde and a thiopyranone precursor in the presence of a base catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiopyran ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2,6-Di(thiophen-2-yl)-4H-thiopyran-4-one has several applications in scientific research:
Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its unique structure allows for the exploration of its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: The compound can be used in the development of new materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one largely depends on its application. In organic electronics, its conjugated system facilitates charge transport. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through its thiophene and thiopyran moieties, influencing biological pathways.
Comparison with Similar Compounds
Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.
Thiopyran: A six-membered ring containing a sulfur atom, similar to the core structure of 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one.
2,5-Di(thiophen-2-yl)thiophene: Another compound with multiple thiophene rings, but differing in the central ring structure.
Uniqueness: this compound is unique due to the combination of a thiopyran ring with thiophene substituents, providing a distinct electronic structure and reactivity profile compared to simpler thiophene or thiopyran derivatives.
Properties
IUPAC Name |
2,6-dithiophen-2-ylthiopyran-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS3/c14-9-7-12(10-3-1-5-15-10)17-13(8-9)11-4-2-6-16-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRSSMHZVVNXLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)C=C(S2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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